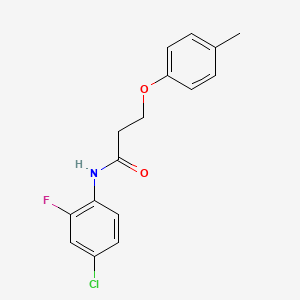
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide, also known as CFMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFMP belongs to the class of amide compounds and has a molecular weight of 329.84 g/mol.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been studied for its analgesic effects, as it has been shown to reduce pain in animal models of neuropathic pain.
作用機序
The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide is not fully understood, but it is believed to act through multiple pathways. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to reduce pain sensation and improve motor function in animal models of neuropathic pain.
実験室実験の利点と制限
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to have a low toxicity profile, making it a promising candidate for further development. However, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide research. One area of research is the development of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide in other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide and its potential side effects.
合成法
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide can be synthesized through a multi-step process. The first step involves the synthesis of 4-chloro-2-fluoroaniline, which is then reacted with 4-methylphenol to form 3-(4-methylphenoxy)-4-chloro-2-fluoroaniline. This intermediate is then reacted with propionic anhydride to form the final product, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUJPWXNHYGOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6574502 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)


![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)


